molecular formula C19H11F6N3 B2886086 8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691869-98-4

8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No. B2886086
CAS RN: 691869-98-4
M. Wt: 395.308
InChI Key: JDWPJUJQZTUVLI-UHFFFAOYSA-N
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Description

“8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is a complex organic compound. It belongs to the class of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A water-soluble Ir catalyst has been used to efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. The core structure is a 1,8-naphthyridine, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,8-Naphthyridines can undergo a variety of chemical reactions. They can participate in multicomponent reactions, which can efficiently generate a diverse set of complex molecular architectures . They can also undergo dehydrogenative coupling .

Scientific Research Applications

Molecular Structure and Crystallography

Research has shown that substituted imidazonaphthyridine derivatives, including compounds with structural similarities to "8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine", exhibit interesting molecular structures with planar configurations and potential for forming dimers through intermolecular hydrogen bonds. These characteristics are important for understanding the molecular interactions and stability of these compounds, which could have implications for their use in various scientific applications (Fun et al., 1996).

Synthesis and Chemical Reactions

The one-pot synthesis technique has been employed to produce related compounds, demonstrating the efficiency and versatility of synthetic methods in creating imidazo[1,2-a][1,8]naphthyridine derivatives. These synthetic approaches are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science (Odasso & Toja, 1983).

Material Science and Catalysis

Imidazole and pyridine derivatives, including those similar to "this compound", have been identified as precursors for the synthesis of room temperature ionic liquids (RTILs). These substances have a variety of applications in material science, particularly as solvents and catalysts in chemical reactions due to their unique properties such as low volatility and high thermal stability (Zhang, Martin, & Desmarteau, 2003).

Photophysical and Electrochemical Properties

The study of substituted imidazonaphthyridine derivatives has also extended into the investigation of their fluorescent properties, which could be leveraged in the development of novel fluorescent organic compounds for applications ranging from bioimaging to sensors. The ability to tune these properties through structural modifications underscores the potential of these compounds in advanced material applications (Tomoda et al., 1999).

Future Directions

The future directions for research on “8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications. Given their wide applicability in medicinal chemistry and materials science , there is considerable interest in developing more ecofriendly, safe, and atom-economical approaches to their synthesis .

properties

IUPAC Name

8-(4-methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6N3/c1-10-2-4-11(5-3-10)14-9-28-16(26-14)7-6-12-13(18(20,21)22)8-15(19(23,24)25)27-17(12)28/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWPJUJQZTUVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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